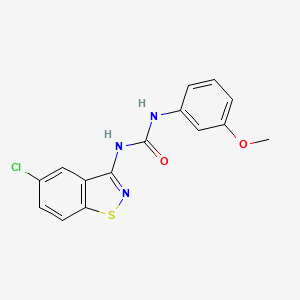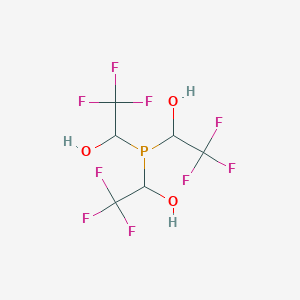
1,1',1''-Phosphanetriyltris(2,2,2-trifluoroethan-1-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’,1’'-Phosphanetriyltris(2,2,2-trifluoroethan-1-ol) is a chemical compound that belongs to the class of organophosphorus compounds. It is characterized by the presence of three 2,2,2-trifluoroethanol groups attached to a central phosphorus atom. This compound is known for its unique properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-Phosphanetriyltris(2,2,2-trifluoroethan-1-ol) typically involves the reaction of phosphorus trichloride with 2,2,2-trifluoroethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
PCl3+3CF3CH2OH→P(CF3CH2O)3+3HCl
This reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants and products. The reaction mixture is typically heated to facilitate the reaction, and the resulting product is purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of 1,1’,1’'-Phosphanetriyltris(2,2,2-trifluoroethan-1-ol) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The purification process may involve additional steps such as solvent extraction and chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
1,1’,1’'-Phosphanetriyltris(2,2,2-trifluoroethan-1-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound to phosphine derivatives.
Substitution: The trifluoroethanol groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphine compounds.
Scientific Research Applications
1,1’,1’'-Phosphanetriyltris(2,2,2-trifluoroethan-1-ol) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein folding.
Medicine: Investigated for potential therapeutic applications due to its unique properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’,1’'-Phosphanetriyltris(2,2,2-trifluoroethan-1-ol) involves its interaction with various molecular targets. The trifluoroethanol groups can form hydrogen bonds with biological molecules, influencing their structure and function. The phosphorus atom can also participate in coordination chemistry, forming complexes with metal ions and other ligands. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethanol: A simpler compound with similar trifluoroethanol groups but without the central phosphorus atom.
Hexafluoro-2-propanol: Another fluorinated alcohol with different structural features.
Trifluoroacetic acid: Contains the trifluoromethyl group but has different chemical properties.
Uniqueness
1,1’,1’'-Phosphanetriyltris(2,2,2-trifluoroethan-1-ol) is unique due to the presence of both the trifluoroethanol groups and the central phosphorus atom. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Properties
CAS No. |
105149-94-8 |
|---|---|
Molecular Formula |
C6H6F9O3P |
Molecular Weight |
328.07 g/mol |
IUPAC Name |
1-bis(2,2,2-trifluoro-1-hydroxyethyl)phosphanyl-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C6H6F9O3P/c7-4(8,9)1(16)19(2(17)5(10,11)12)3(18)6(13,14)15/h1-3,16-18H |
InChI Key |
LWDZVWNDPGAMHY-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)F)(O)P(C(C(F)(F)F)O)C(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


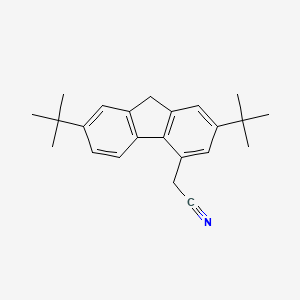
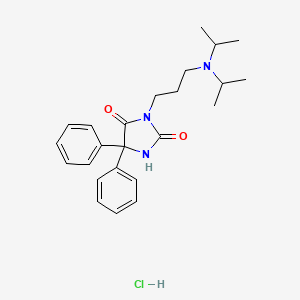

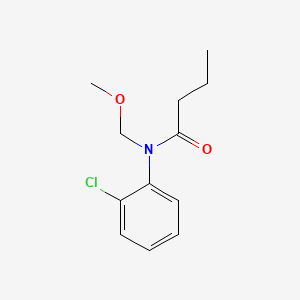
![2-[3-(4-Nitrophenyl)acryloyl]-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14324934.png)

![8-Hydroxy-3-methoxy-11-oxo-1,6-dipropyl-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14324942.png)
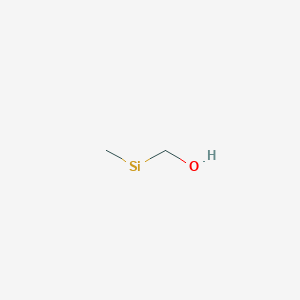
methyl}benzamide](/img/structure/B14324963.png)
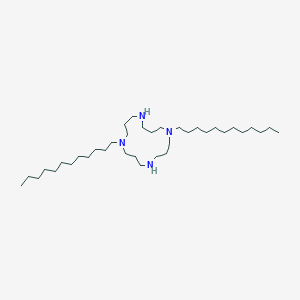

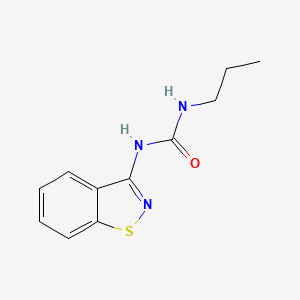
![4-({4-[(Undec-10-en-1-yl)oxy]phenyl}methoxy)benzonitrile](/img/structure/B14324982.png)
